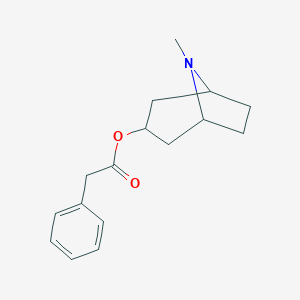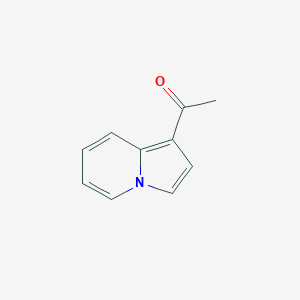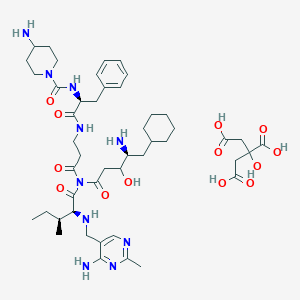
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It could also include spectroscopic properties like UV/Vis absorption spectra.科学的研究の応用
Environmental Impact and Toxicology
Research on chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensive, focusing on their environmental fate, toxicology, and potential impacts on human health and ecosystems. These studies provide insights into the behavior of chlorinated organic compounds in the environment, their degradation pathways, and effects on living organisms, which could be analogous to the behavior of "4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one" under similar conditions.
Environmental Fate and Biodegradation : Studies on 2,4-D and similar chlorophenols have examined their persistence in the environment, mechanisms of degradation, and the role of microorganisms in their bioremediation. Understanding the environmental fate of these compounds can inform potential research applications or environmental risks associated with "4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one" (Magnoli et al., 2020).
Toxicological Assessment : The toxic effects of chlorinated compounds on non-target species, including humans, have been a significant area of study. For instance, research on 2,4-D has explored its neurotoxic, immunotoxic, and endocrine-disrupting effects, providing a framework for assessing the health risks of related chemicals (Islam et al., 2017).
Environmental Contamination and Human Exposure : Evaluations of human exposure to chlorinated compounds like DDT and its metabolites have highlighted the pathways through which populations come into contact with these substances, including inhalation, dermal absorption, and ingestion. Such studies can help assess the potential exposure risks associated with related chemicals in both occupational and non-occupational settings (Ritter et al., 2010).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It could also include safety precautions for handling and storing the compound.
将来の方向性
This could involve potential applications for the compound in areas like medicine, materials science, or environmental science. It could also include unanswered questions about the compound that could be addressed in future research.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
4-(2,3-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-7,11H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSGFYNUBMDREY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569149 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
152448-80-1 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)


![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)





![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
